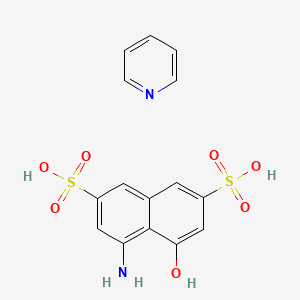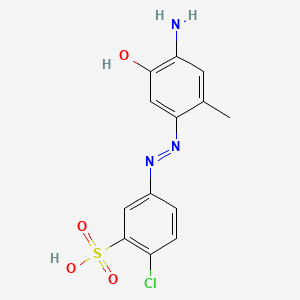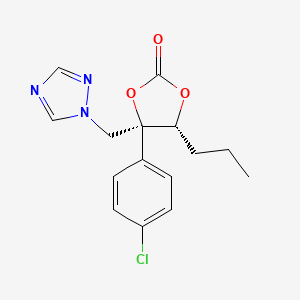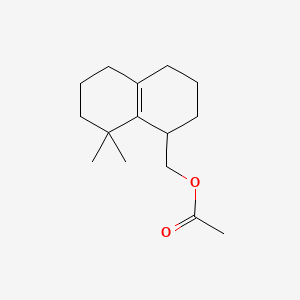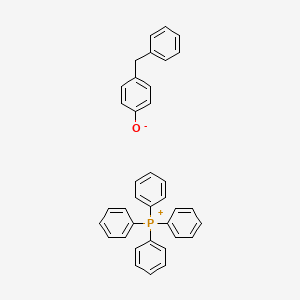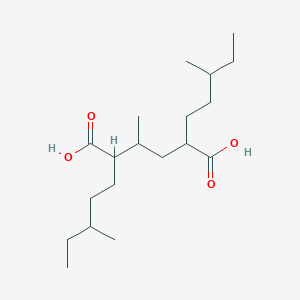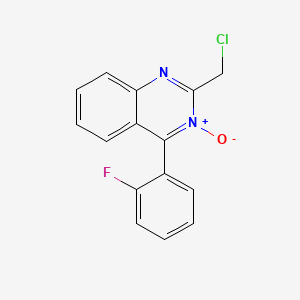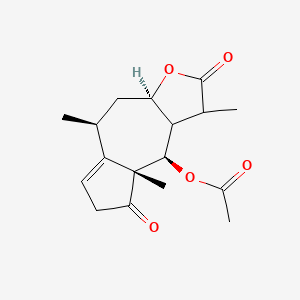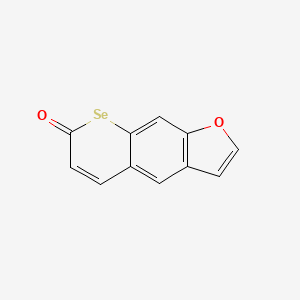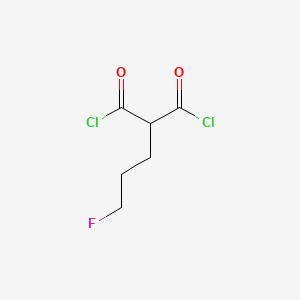
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine is an organic compound with the molecular formula C13H26N2 It is a derivative of cyclohexylamine, featuring two cyclohexane rings connected by a methylene bridge, with an amino group attached to one of the cyclohexane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine typically involves the reaction of 4-methylcyclohexanone with 4-aminocyclohexylmethanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a catalyst like palladium on carbon. The reaction conditions include a solvent such as methanol or ethanol, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of target molecules and affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar structure but with two amino groups.
Bis(4-aminocyclohexyl)methane: Another related compound with two amino groups attached to cyclohexane rings.
Uniqueness
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
85586-55-6 |
|---|---|
Formule moléculaire |
C14H28N2 |
Poids moléculaire |
224.39 g/mol |
Nom IUPAC |
3-[(4-aminocyclohexyl)methyl]-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h10-14H,2-9,15-16H2,1H3 |
Clé InChI |
ZMGAJHDCQTWMMT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1CC2CCC(CC2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


